(2E)-3-(4-fluorophenyl)-N-[(2E)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide
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Overview
Description
3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. This compound features a fluorophenyl group and a methoxybenzothiazolyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a fluorophenyl derivative.
Introduction of the Benzothiazolyl Group: The benzothiazolyl group can be introduced via a nucleophilic substitution reaction, where the methoxybenzothiazole reacts with the acrylamide intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the acrylamide moiety.
Substitution: The fluorophenyl and benzothiazolyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the methoxy group.
Reduction Products: Reduced forms of the acrylamide moiety.
Substitution Products: Substituted derivatives at the fluorophenyl or benzothiazolyl positions.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Pharmaceutical Research: Explored for its potential as a pharmacophore in drug design.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE would depend on its specific application. For instance:
Biological Mechanisms: Interaction with specific molecular targets such as enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N~1~-(5-Methoxy-1,3-Benzothiazol-2-Yl)Acrylamide
- 3-(4-Bromophenyl)-N~1~-(5-Methoxy-1,3-Benzothiazol-2-Yl)Acrylamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom may impart unique electronic properties and influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C17H13FN2O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-13-7-8-15-14(10-13)19-17(23-15)20-16(21)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H,19,20,21)/b9-4+ |
InChI Key |
UTJHQNUHELCDOQ-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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